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Compound of Interest

Compound Name: TD-428

Cat. No.: B12427363

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of TD-428 on the
expression of the proto-oncogene c-Myc. TD-428 is a novel Proteolysis Targeting Chimera
(PROTAC) that has demonstrated significant potential in preclinical studies for its ability to
induce the degradation of Bromodomain-containing protein 4 (BRD4), a key regulator of c-Myc
transcription. This document synthesizes available data on TD-428, presenting its mechanism
of action, quantitative effects on c-Myc and cell viability, and detailed experimental protocols.

Core Mechanism of Action: BRD4 Degradation
Leading to c-Myc Suppression

TD-428 is a heterobifunctional molecule designed to hijack the cell's natural protein disposal
system to eliminate BRDA4. It is comprised of a ligand for the E3 ubiquitin ligase Cereblon
(CRBN), TD-106, connected via a linker to JQ1, a known inhibitor of the Bromodomain and
Extra-Terminal (BET) family of proteins, including BRD4.

The binding of TD-428 to both BRD4 and CRBN brings the two proteins into close proximity,
facilitating the ubiquitination of BRD4. This "tagging" with ubiquitin marks BRD4 for degradation
by the proteasome, leading to a rapid and sustained reduction in its cellular levels. As BRD4 is
a critical transcriptional coactivator of c-Myc, its degradation results in the subsequent
downregulation of c-Myc expression. This targeted degradation of BRD4 has been shown to be
more effective at reducing c-Myc levels than simple inhibition with JQ1 alone.
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Figure 1: Mechanism of TD-428-mediated c-Myc downregulation.

Quantitative Data on TD-428 Activity

The following tables summarize the key quantitative metrics of TD-428's efficacy as reported in
the literature.

Table 1: Potency of TD-428 in Protein Degradation and Cell Proliferation Inhibition
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Parameter Value Cell Line Description

Concentration of TD-
428 required to
degrade 50% of BRD4

protein.

DC50 (BRD4) 0.32 nM Not Specified

Concentration of TD-

428 required to inhibit
22Rv1 (Prostate

CC50 20.1 nM 50% of cell
Cancer) _ _
proliferation over a 72-

hour period.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on TD-428.

Cell Culture

e Cell Lines:
o 22Rv1: Human prostate carcinoma epithelial cell line.
o U266: Human B lymphocyte myeloma cell line.

e Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1%
penicillin-streptomycin.

e Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for Protein Degradation

This protocol is used to determine the levels of BRD4 and c-Myc proteins following treatment
with TD-428.
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Figure 2: Workflow for Western Blotting analysis.
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o Cell Treatment: Cells are seeded and allowed to adhere overnight. The following day, the
media is replaced with fresh media containing various concentrations of TD-428 (e.g., 1 nM,
10 nM, 100 nM, 1 pM, 10 uM) or DMSO as a vehicle control. Cells are incubated for 12
hours.

o Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed with RIPA
buffer containing protease and phosphatase inhibitors.

o Protein Quantification: Protein concentration is determined using a BCA protein assay Kkit.

o SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE
and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked
and then incubated with primary antibodies against BRD4, c-Myc, and a loading control (e.g.,
GAPDH or B-actin). After washing, the membrane is incubated with a horseradish peroxidase
(HRP)-conjugated secondary antibody.

» Detection: The signal is visualized using an enhanced chemiluminescence (ECL) detection
system.

Cell Proliferation Assay

This assay measures the effect of TD-428 on the viability and proliferation of cancer cells.

o Cell Seeding: 22Rv1 cells are seeded in 96-well plates at a density of 5,000 cells per well
and allowed to attach overnight.

o Treatment: The following day, cells are treated with a serial dilution of TD-428 (ranging from
0.01 nM to 10,000 nM) or DMSO as a control.

 Incubation: The plates are incubated for 72 hours at 37°C.

 Viability Measurement: Cell viability is assessed using a commercially available assay, such
as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an
indicator of metabolically active cells.

» Data Analysis: The luminescence signal is read using a plate reader. The data is normalized
to the DMSO control, and the half-maximal growth inhibitory concentration (CC50) is
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calculated using a non-linear regression model.

Concluding Remarks

TD-428 represents a promising therapeutic strategy for cancers dependent on c-Myc by
effectively inducing the degradation of BRD4. The data presented in this guide highlights its
potent and specific activity. The detailed protocols provided herein should serve as a valuable
resource for researchers and drug development professionals seeking to further investigate the
therapeutic potential of TD-428 and other BRD4-degrading PROTACSs. Further studies are
warranted to explore the in vivo efficacy and safety profile of TD-428 in relevant cancer models.

 To cite this document: BenchChem. [In-Depth Technical Guide: The Impact of TD-428 on c-
Myc Expression]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12427363#td-428-effects-on-c-myc-expression]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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